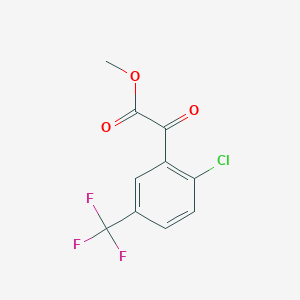
3-((2-Acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-Acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, also known as 3-((2-Acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, is a heterocyclic compound that has been extensively studied for its potential applications in the scientific research field. This compound is of particular interest due to its unique properties, which include a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Reactivity
- The compound has been used in the synthesis of various heterocycles. For instance, it reacts with sodium salt of reactive methylene compounds, leading to the formation of substituted heterocycles (Youssef, 1984).
Bioinorganic and Medicinal Relevance
- Mixed-ligand complexes of dioxomolybdenum(VI) involving derivatives of this compound have been synthesized, indicating potential applications in bioinorganic chemistry and medicine (Maurya et al., 2015).
Antioxidant Activity
- Thiazolyl–pyrazolone derivatives synthesized from this compound have shown potential antioxidant activity, suggesting its utility in developing antioxidant agents (Gaffer et al., 2017).
Ligation with Metals
- Studies have explored its ligating properties with metals like chromium(III), forming chelates that have been characterized for their structural properties, indicating its use in coordination chemistry (Patel et al., 1986).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and evaluated for their biological activity against various bacteria and fungi, showing moderate activity in some cases, indicating its potential in antimicrobial drug development (Guna et al., 2015).
Fused Pyrazole Derivatives
- The compound has been used to synthesize new fused pyrazole derivatives, which were characterized for their structural properties, showing its utility in the synthesis of novel organic compounds (Abdelhamid & Riad, 1987).
properties
IUPAC Name |
5-[(2-acetylphenoxy)methyl]-4-bromo-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-13(23)15-10-6-7-11-17(15)25-12-16-18(20)19(24)22(21(16)2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHOAXYOKUQSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

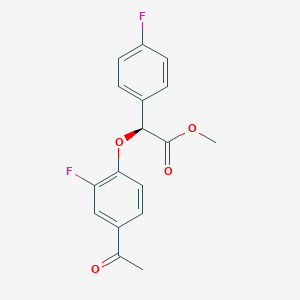
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

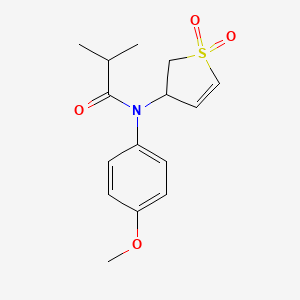
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)
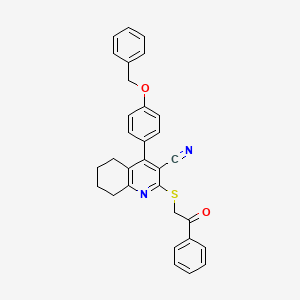
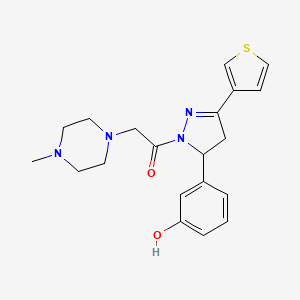
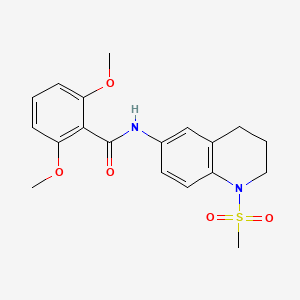
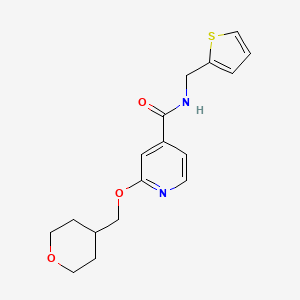
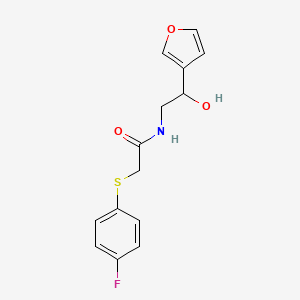
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)
